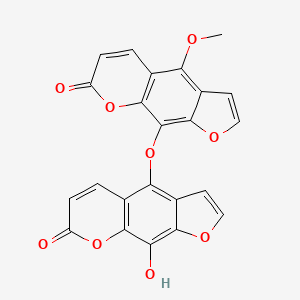![molecular formula C8H10O2 B562244 4-Methoxy-[7-13C]benzyl Alcohol CAS No. 76104-36-4](/img/structure/B562244.png)
4-Methoxy-[7-13C]benzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzyl alcohol, also known as Anis alcohol or p-Anisyl alcohol, is an organic compound with the chemical formula CH3OC6H4CH2OH . It is a colorless liquid that is used as a fragrance and flavorant . It is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols .
Synthesis Analysis
While specific synthesis methods for 4-Methoxybenzyl alcohol were not found in the search results, it is known that it can be produced by the reduction of anisaldehyde .Molecular Structure Analysis
The molecular formula of 4-Methoxybenzyl alcohol is C8H10O2 . Its average mass is 138.164 Da and its monoisotopic mass is 138.068085 Da .Chemical Reactions Analysis
4-Methoxybenzyl alcohol undergoes catalytic photooxidation by flavin-zinc (II)-cyclen complex to yield the corresponding benzaldehyde .Physical And Chemical Properties Analysis
4-Methoxybenzyl alcohol is a solid with a refractive index of n20/D 1.544 (lit.) . It has a boiling point of 259 °C (lit.) and a melting point of 22-25 °C (lit.) . It is freely soluble in alcohol and diethyl ether but insoluble in water .Aplicaciones Científicas De Investigación
Protecting Group for Carboxylic Acids : 4-Methoxy-α-methylbenzyl alcohol has been used as a new protecting group for carboxylic acids. The corresponding esters can be hydrolyzed efficiently, compatible with several sensitive functional groups (Yoo, Kim Hye, & Kyu, 1990).
Photocatalytic Oxidation : This compound undergoes selective photocatalytic oxidation to aldehydes on a TiO2 photocatalyst under O2 atmosphere, with visible light response attributed to a surface complex formation (Higashimoto et al., 2009).
Root Differentiation in Plant Growth : Methoxy derivatives of benzyl alcohols, including 4-Methoxybenzyl Alcohol, have been found to enhance root differentiation more efficiently than hydroxy derivatives in bean cuttings (Vázquez, Rodriguez, & Torron, 1983).
Formation of NN-Dimethylbenzylamines : 4-Methoxybenzyl alcohol reacts with hexamethyl-phosphoric triamide (HMPT) to form NN-dimethylbenzylamines, offering insights into reaction mechanisms involving benzyl alcohols and phosphoramides (Pedersen & Jacobsen, 1980).
Photosensitized Oxidation : 4-Methoxybenzyl alcohol participates in photosensitized oxidation processes, forming products like benzaldehydes, influenced by methoxy substituents' positions and stabilities of radical cations involved (Branchi et al., 2004).
Pyrolysis Characteristics : The pyrolysis characteristics of β-O-4 type model compounds, including methoxy derivatives, show specific patterns influenced by oxygen-containing functional groups (Li et al., 2016).
Palladium-Catalyzed Aerobic Oxidation : The Pd-catalyzed aerobic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, was studied, showing product selectivity dependent on substituents and temperature effects (Buffin, Belitz, & Verbeke, 2008).
Safety and Hazards
4-Methoxybenzyl alcohol is considered hazardous. It causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
While specific future directions for 4-Methoxybenzyl alcohol were not found in the search results, its use in the preparation of semiconductors, nanosheets, and nanocrystals, as well as its role as a reagent for various chemical organic reactions, suggest potential areas of future research and application .
Propiedades
IUPAC Name |
(4-methoxyphenyl)(113C)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHFRERJPWKJFX-PTQBSOBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[13CH2]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662075 |
Source


|
| Record name | (4-Methoxyphenyl)(~13~C)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76104-36-4 |
Source


|
| Record name | (4-Methoxyphenyl)(~13~C)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

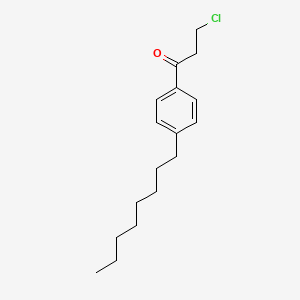

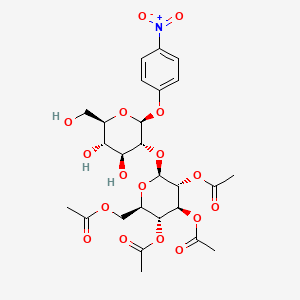
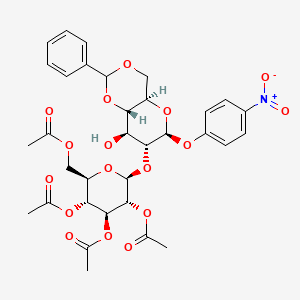
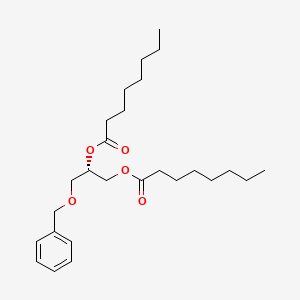
![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)

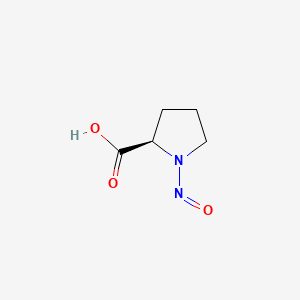
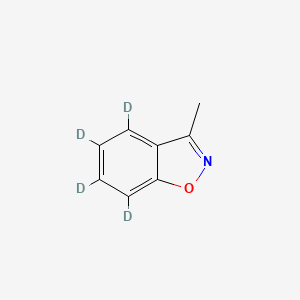
ethan-1-one](/img/structure/B562176.png)
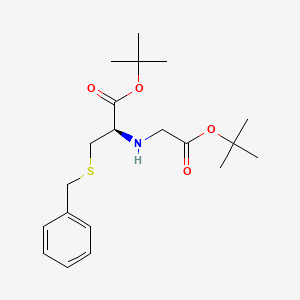
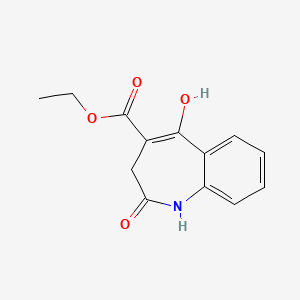
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)
